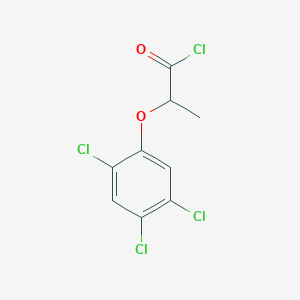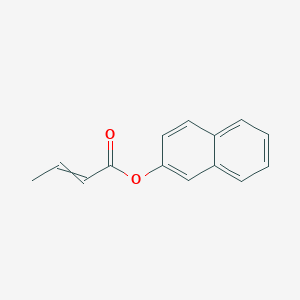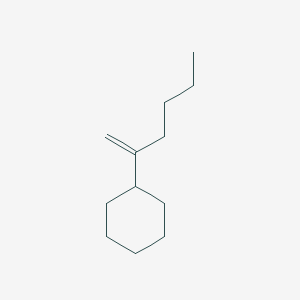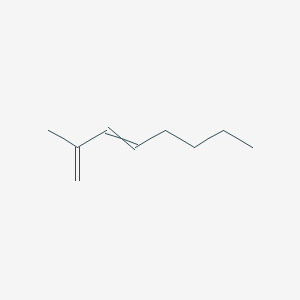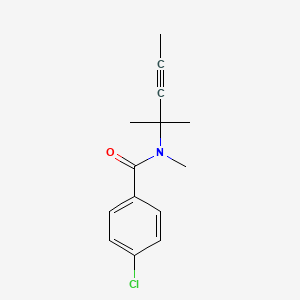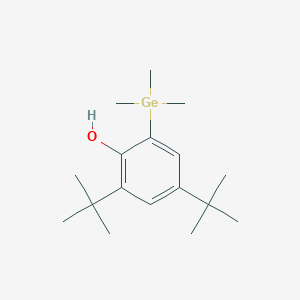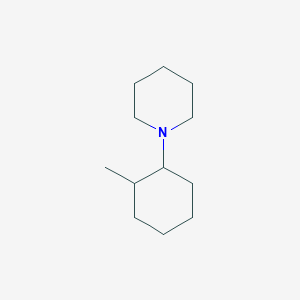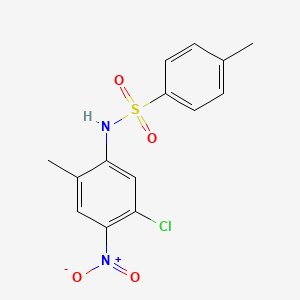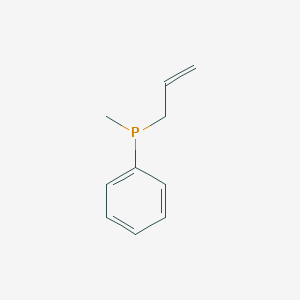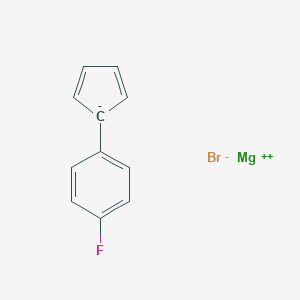
magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide is a complex organometallic compound that combines magnesium, a cyclopentadienyl group, a fluorobenzene moiety, and a bromide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide typically involves the reaction of 1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene with a magnesium source in the presence of a bromide ion. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in this synthesis include tetrahydrofuran and diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form simpler hydrocarbons or other reduced species.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated cyclopentadienyl ketones, while substitution reactions can produce a variety of substituted cyclopentadienyl derivatives.
Wissenschaftliche Forschungsanwendungen
Magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions and participate in electron transfer reactions. These interactions can modulate the activity of biological pathways and influence various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;1-cyclopenta-2,4-dien-1-yl-4-nitrobenzene;bromide
- Magnesium;1-cyclopenta-2,4-dien-1-yl-4-chlorobenzene;bromide
- Magnesium;1-cyclopenta-2,4-dien-1-yl-4-methylbenzene;bromide
Uniqueness
Magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide is unique due to the presence of the fluorobenzene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
53300-16-6 |
|---|---|
Molekularformel |
C11H8BrFMg |
Molekulargewicht |
263.39 g/mol |
IUPAC-Name |
magnesium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene;bromide |
InChI |
InChI=1S/C11H8F.BrH.Mg/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;;/h1-8H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LCDBTBBCSPGVJU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C[C-](C=C1)C2=CC=C(C=C2)F.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


